molecular formula C16H19Cl2N5 B12257621 N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12257621
M. Wt: 352.3 g/mol
InChI Key: STNSMWASGPTGBR-UHFFFAOYSA-N
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Description

N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a pyridine ring substituted with chlorine atoms, a piperidine ring, and a pyrimidine ring

Properties

Molecular Formula

C16H19Cl2N5

Molecular Weight

352.3 g/mol

IUPAC Name

N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

InChI

InChI=1S/C16H19Cl2N5/c1-11-7-20-16(21-8-11)22(2)13-4-3-5-23(10-13)15-14(18)6-12(17)9-19-15/h6-9,13H,3-5,10H2,1-2H3

InChI Key

STNSMWASGPTGBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=C(C=C(C=N3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution on the Pyridine Ring:

    Coupling Reactions: The piperidine and pyridine rings are then coupled with the pyrimidine ring using coupling agents such as palladium catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-dichloropyridin-2-yl)piperazine
  • N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]-N,2,2-trimethylpropanamide

Uniqueness

N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is unique due to its specific combination of pyridine, piperidine, and pyrimidine rings, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications and potential therapeutic applications.

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